(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide
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Overview
Description
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclohexyl ring substituted with dimethylamino groups and a butyramide moiety. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Dimethylamino Groups: Dimethylamine is introduced to the cyclohexyl ring through nucleophilic substitution reactions.
Formation of the Butyramide Moiety: The butyramide group is attached to the cyclohexyl ring via amide bond formation, often using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Butylamino)-N-(2-(4-dimethylamino)cyclohexyl)ethyl-3-(1H-indol-3-yl)propanamide: Shares a similar cyclohexyl and dimethylamino structure.
N,N-Dimethylcyclohexylamine: Contains the cyclohexyl and dimethylamino groups but lacks the butyramide moiety.
Uniqueness
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(5)12-8-6-11(7-9-12)16(3)4/h10-13H,6-9,15H2,1-5H3/t11?,12?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFZYVRNEPPVHN-BPCQOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCC(CC1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C1CCC(CC1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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